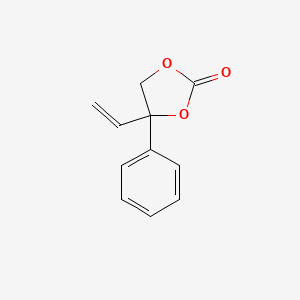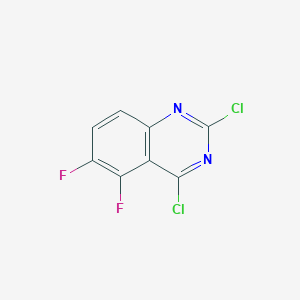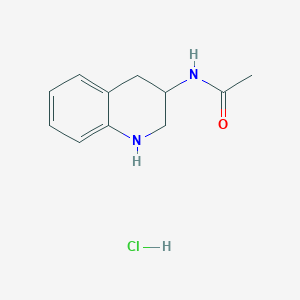
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine is an organic compound that belongs to the class of acridines. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. This compound, in particular, is characterized by the presence of bromine atoms and a naphthalene moiety, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach is the bromination of a precursor acridine compound, followed by the introduction of the naphthalene group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various dihydroacridine compounds.
科学的研究の応用
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmacophore in drug design and development.
Industry: It can be utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the naphthalene group can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dimethylacridine: Lacks the naphthalene moiety, which may result in different chemical properties and reactivity.
9,9-Dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Does not contain bromine atoms, affecting its potential for substitution reactions.
2,7-Dichloro-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine: Chlorine atoms instead of bromine, which can lead to variations in reactivity and applications.
Uniqueness
The uniqueness of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-2-yl)-9,10-dihydroacridine lies in its specific combination of bromine atoms and the naphthalene group. This combination can impart distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C25H19Br2N |
|---|---|
分子量 |
493.2 g/mol |
IUPAC名 |
2,7-dibromo-9,9-dimethyl-10-naphthalen-2-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)21-14-18(26)8-11-23(21)28(24-12-9-19(27)15-22(24)25)20-10-7-16-5-3-4-6-17(16)13-20/h3-15H,1-2H3 |
InChIキー |
JDMSDLJUNKXKOU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC5=CC=CC=C5C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



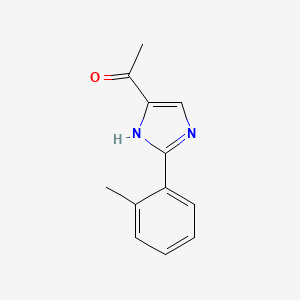
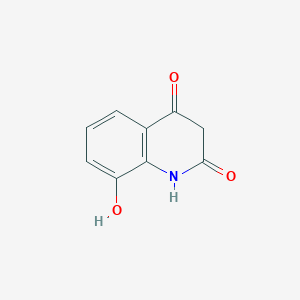

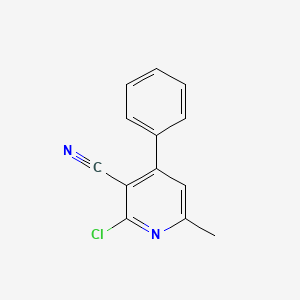
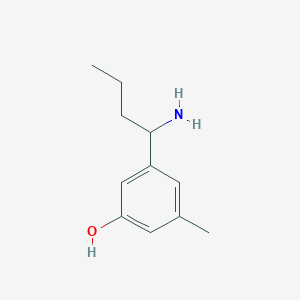
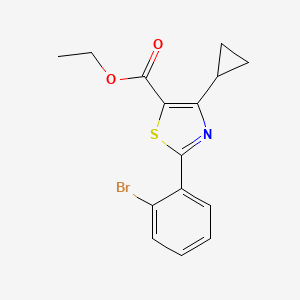

![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
